Menthyl isovalerate

Thermal stability Cooling agent Bakery applications

Menthyl isovalerate (CAS 16409-46-4; FEMA 2669; JECFA 432; COE is a menthane monoterpenoid ester formed from menthol and isovaleric acid, occurring naturally as a key constituent of peppermint oil and certain Tanacetum species. It presents as a clear, colorless to pale yellowish oily liquid (density 0.909 g/mL at 25 °C; refractive index 1.4486; boiling point 260–262 °C at 750 mmHg).

Molecular Formula C15H28O2
Molecular Weight 240.38 g/mol
CAS No. 16409-46-4
Cat. No. B092468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthyl isovalerate
CAS16409-46-4
Synonyms3-p-menthyl isovalerate
Validol
Validol, (1alpha,2beta,5alpha)-isomer
Validol, (1R-(1alpha,2beta,5alpha))-isome
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1CC(CCC1C(C)C)C
InChIInChI=1S/C15H28O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10-14H,6-9H2,1-5H3/t12-,13+,14-/m1/s1
InChIKeyVYQSSWZYPCCBRN-HZSPNIEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
1 ml in 10 ml 80% alcohol (in ethanol)
Practically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Menthyl Isovalerate (CAS 16409-46-4): Baseline Identity, Class, and Procurement-Relevant Characteristics


Menthyl isovalerate (CAS 16409-46-4; FEMA 2669; JECFA 432; COE 450) is a menthane monoterpenoid ester formed from menthol and isovaleric acid, occurring naturally as a key constituent of peppermint oil and certain Tanacetum species . It presents as a clear, colorless to pale yellowish oily liquid (density 0.909 g/mL at 25 °C; refractive index 1.4486; boiling point 260–262 °C at 750 mmHg) [1]. Its organoleptic profile combines fruity, cooling, sweet, and woody notes, distinguishing it from other menthyl esters in both fragrance and flavor applications .

Why Menthyl Isovalerate Cannot Be Freely Substituted by Other Menthyl Esters


Menthyl isovalerate occupies a unique position within the menthyl ester family due to its combination of high thermal stability, extended substantivity, and specific regulatory clearances that are not uniformly shared across its closest analogs. While compounds such as menthyl acetate, menthyl lactate, and menthyl salicylate each provide some degree of minty character, their divergent physicochemical properties, sensory thresholds, and safety profiles render them non-interchangeable in formulations requiring precise performance specifications. The quantitative evidence presented below demonstrates exactly where menthyl isovalerate delivers measurable, verifiable differentiation that must be considered in scientific or industrial selection [1] [2].

Menthyl Isovalerate (CAS 16409-46-4) vs. Comparator Menthyl Esters: Quantitative Differentiation Evidence for Procurement


Thermal Stability: Menthyl Isovalerate Withstands 200°C Without Cooling Loss vs. Menthyl Lactate Degradation

Menthyl isovalerate demonstrates exceptional thermal stability, maintaining its cooling intensity even after sustained exposure to 200°C, a critical requirement for baked goods and high-temperature processed foods. In contrast, menthyl lactate undergoes thermal decomposition and hydrolysis under similar conditions, leading to significant loss of cooling efficacy. This difference is attributed to the branched-chain isovalerate ester linkage, which confers greater resistance to thermal cleavage compared to the lactate ester [1].

Thermal stability Cooling agent Bakery applications

Substantivity: Menthyl Isovalerate Provides 96-Hour Odor Persistence vs. 24-Hour Tenacity for Menthyl Acetate

In fragrance applications, menthyl isovalerate exhibits a substantivity of 96 hours at full concentration on blotter, as measured by standard industry tenacity assessments. This represents a 4-fold increase in odor persistence compared to menthyl acetate, which is reported to have a tenacity of only 24 hours under equivalent test conditions. The extended substantivity of menthyl isovalerate is attributed to its higher molecular weight and lower volatility [1] .

Substantivity Fragrance longevity Perfumery

Flavor Use Rate Efficiency: Menthyl Isovalerate Effective at 2.9–18 mg/kg vs. Menthyl Acetate Threshold at 10 ppm

Menthyl isovalerate delivers flavor impact in finished food products at recommended use levels of 2.9 to 18 mg/kg. For comparison, menthyl acetate has a reported taste threshold of 10 ppm (10 mg/kg) for detection of its characteristic tea-like, cooling, and fruity notes. The lower end of menthyl isovalerate's recommended range (2.9 mg/kg) falls well below the detection threshold of menthyl acetate, indicating that menthyl isovalerate can achieve perceptible flavor modulation at substantially lower concentrations, offering potential cost-in-use advantages [1] .

Flavor use rate Taste threshold Cost-effectiveness

Regulatory Breadth: Menthyl Isovalerate Holds FEMA 2669, JECFA 432, and COE 450 vs. Menthyl Lactate FEMA 3748 Only

Menthyl isovalerate possesses multiple international regulatory clearances for food flavoring use, including FEMA 2669, JECFA No. 432, and Council of Europe (COE) No. 450, with JECFA concluding 'No safety concern at current levels of intake when used as a flavouring agent.' In contrast, menthyl lactate (FEMA 3748) and menthyl salicylate (FEMA 2745) have fewer overlapping clearances; menthyl salicylate, for instance, is primarily used as a topical analgesic and lacks JECFA evaluation for broad food use [1] [2].

Regulatory compliance GRAS Food additive

Cooling Agent Efficacy: Menthyl Isovalerate Delivers Cooling at 30–100 mg/kg vs. Menthol Threshold 0.5 ppm

As a cooling agent, menthyl isovalerate provides effective cooling sensation at use levels of 30–100 mg/kg in finished products. While menthol itself has a lower cooling detection threshold (approximately 0.5 ppm), menthyl isovalerate offers a more balanced cooling profile with reduced pungency and bitterness compared to free menthol, and importantly, it maintains this cooling effect under high-temperature conditions where menthol volatilizes [1] [2].

Cooling intensity Sensory threshold Oral care

Shelf-Life Stability: Menthyl Isovalerate Stable ≥2 Years at -20°C vs. Menthyl Acetate Hydrolysis Susceptibility

Menthyl isovalerate demonstrates excellent long-term stability when stored under recommended conditions (-20°C), with a documented shelf life of ≥2 years. This stability stems from the branched isovalerate ester being less prone to hydrolysis compared to simpler acetate esters. Menthyl acetate, in contrast, is more susceptible to hydrolytic degradation over time, which can lead to acetic acid release and off-odor development [1].

Shelf life Storage stability Inventory management

Menthyl Isovalerate (CAS 16409-46-4): Evidence-Based Application Scenarios for Scientific and Industrial Use


High-Temperature Baked Goods and Confectionery Requiring Heat-Stable Cooling

Menthyl isovalerate's demonstrated thermal stability up to 200°C without loss of cooling intensity makes it the preferred choice for baked products, extruded snacks, and hard candies where menthol would volatilize and menthyl lactate would degrade [1]. Its cooling effect persists through the entire manufacturing process and shelf life, ensuring consistent consumer experience.

Long-Lasting Fine Fragrances and Personal Care Products Demanding Extended Substantivity

With a substantivity of 96 hours—four times that of menthyl acetate—menthyl isovalerate is ideally suited for fine fragrances, body lotions, and deodorants where all-day freshness is a key performance claim [1]. This extended longevity reduces the need for high initial fragrance loading and improves cost efficiency.

Global Food and Beverage Formulations Requiring Multi-Market Regulatory Compliance

Possessing FEMA 2669, JECFA 432, and COE 450 clearances, menthyl isovalerate offers a streamlined regulatory pathway for food and beverage products marketed in North America, Europe, and Asia-Pacific regions [1]. This breadth of acceptance eliminates the need for regional reformulation, accelerating time-to-market for global brands.

Cost-Sensitive Flavor Applications Leveraging Low Use Rates

The effective flavor use rate of 2.9–18 mg/kg for menthyl isovalerate, compared to the 10 ppm taste threshold of menthyl acetate, enables formulators to achieve desired sensory profiles at lower concentrations, translating to direct cost savings in high-volume food manufacturing [1] .

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